molecular formula C14H24N2O B5140243 2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol

2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol

Cat. No.: B5140243
M. Wt: 236.35 g/mol
InChI Key: SFTDXPMKIGOJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]ethanol is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol typically involves the reaction of bicyclo[2.2.1]hept-5-enylmethyl derivatives with piperazine under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, leading to the formation of oxiranes, which are then subjected to aminolysis with benzylamine or benzylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanol group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical processes and cellular responses. Detailed studies on its binding affinity and activity at various targets are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol is unique due to its combination of a bicyclic structure, piperazine ring, and ethanol group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-8-7-15-3-5-16(6-4-15)11-14-10-12-1-2-13(14)9-12/h1-2,12-14,17H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTDXPMKIGOJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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